N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
This compound features a benzothiazole core linked via a thioacetamide bridge to a 3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The benzothiazole group is known for its role in enhancing bioavailability and target binding in medicinal chemistry, while the triazolopyridazine ring contributes to π-π stacking interactions with biological targets. The thioether linkage may improve metabolic stability compared to oxygen analogs .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS2/c27-17(22-20-21-14-8-4-5-9-15(14)29-20)12-28-18-11-10-16-23-24-19(26(16)25-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCYIFHFEHIVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel compound that combines the biological activities of benzothiazole and triazole moieties. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole group linked to a triazole-pyridazine moiety via a thioacetamide bridge. The synthesis of similar compounds often involves various methods such as diazo-coupling and molecular hybridization techniques. Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anti-tubercular activity, with some compounds showing MIC values as low as 100 μg/mL against Mycobacterium tuberculosis .
Table 1: Synthetic Pathways for Benzothiazole Derivatives
| Synthesis Method | Description |
|---|---|
| Diazo-coupling | Involves the reaction of diazonium salts with aromatic compounds. |
| Knoevenagel condensation | A reaction between carbonyl compounds and active methylene groups. |
| Molecular hybridization | Combines different pharmacophores to enhance biological activity. |
Antimicrobial Properties
The compound exhibits promising antimicrobial properties due to the presence of the triazole ring, which is known for its broad-spectrum activity against bacteria and fungi. Studies have shown that triazole derivatives can act as effective antifungal and antibacterial agents by inhibiting key enzymes involved in cell wall synthesis and metabolic pathways .
Case Study: Antibacterial Activity
In a comparative study, several triazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The most potent compounds showed MIC values ranging from 0.125 to 8 μg/mL, indicating strong antibacterial efficacy .
Anticancer Activity
Research has indicated that compounds containing the triazole moiety possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain triazolo-pyridazine derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .
Table 2: Anticancer Activity of Triazolo-Pyridazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazolo-Pyridazine A | HeLa | 5.5 | Induces apoptosis |
| Triazolo-Pyridazine B | MCF-7 | 3.2 | Inhibits cell proliferation |
| Triazolo-Pyridazine C | A549 | 4.8 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may induce oxidative stress in target cells, leading to apoptosis.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds containing benzothiazole and triazole moieties exhibit significant anticancer properties. The presence of the benzothiazole group in N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide enhances its ability to inhibit cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .
1.2 Antimicrobial Properties
The compound has shown promising results against a range of bacterial and fungal pathogens. The thioacetamide group contributes to its efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways. In vitro studies have reported effective inhibition of growth in both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common strains such as Candida albicans .
1.3 Neuroprotective Effects
Recent investigations into the neuroprotective potential of benzothiazole derivatives suggest that this compound may protect neuronal cells from oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key structural features contributing to its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzothiazole moiety | Enhances anticancer and antimicrobial properties |
| Triazole ring | Contributes to neuroprotective effects |
| Thioacetamide group | Increases membrane permeability for microbial action |
| Acetamide functional group | Modulates solubility and bioavailability |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors .
Case Study 2: Antimicrobial Activity
In a comparative analysis of several benzothiazole derivatives, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was attributed to the disruption of bacterial cell wall synthesis and inhibition of DNA replication processes .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioacetamide Moiety
The sulfur atom in the thioacetamide group acts as a nucleophilic site. Reactions with alkyl halides or α-halo carbonyl compounds yield thioether derivatives. For example:
-
Reaction with Ethyl Bromoacetate :
Under basic conditions (e.g., NaOH), the thiol group undergoes alkylation to form a thioether bond. This reaction is critical for modifying the compound’s solubility or biological targeting .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation with ethyl bromoacetate | NaOH, DMF, 80°C | 2-((3-Phenyl- triazolo[4,3-b]pyridazin-6-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide ethyl ester | 72–85% |
Cyclization Reactions
The triazolo[4,3-b]pyridazine core facilitates intramolecular cyclization. For instance:
-
Formation of Fused Heterocycles :
Reaction with hydrazonoyl halides or α-tosyloxy ketones in the presence of heteropolyacids yields fused triazolothiadiazine derivatives .
| Cyclization Partner | Catalyst | Product | Application |
|---|---|---|---|
| Phenacyl bromide | Triethylamine, ethanol | 6,7-Dihydro-5H- triazolo[3,4-b] thiadiazine | Antimicrobial agents |
Coupling Reactions via the Acetamide Linker
The acetamide group participates in coupling reactions using carbodiimide reagents (e.g., DCC, EDCI). These reactions are pivotal for introducing bioisosteres or enhancing pharmacokinetic properties .
| Coupling Reagent | Product | Biological Activity |
|---|---|---|
| 1H-1,2,4-Triazole-3-thiol | 2-((1H-1,2,4-Triazol-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide | Anticonvulsant (ED₅₀: 38 mg/kg) |
Electrophilic Aromatic Substitution
The electron-rich benzo[d]thiazole and triazolo[4,3-b]pyridazine rings undergo halogenation or nitration.
-
Chlorination :
Reacts with Cl₂ in acetic acid to introduce chlorine at position 5 of the benzo[d]thiazole ring, enhancing antiproliferative activity .
| Electrophile | Conditions | Product |
|---|---|---|
| Cl₂ | Acetic acid, 0°C | 5-Chloro-N-(benzo[d]thiazol-2-yl)-2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
Coordination with Metal Ions
The nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications .
-
Copper(II) Complexation :
Forms a square-planar complex, characterized by UV-Vis and ESR spectroscopy, with enhanced antioxidant activity .
| Metal Salt | Stoichiometry | Application |
|---|---|---|
| CuCl₂·2H₂O | 1:2 (ligand:metal) | Antioxidant (IC₅₀: 12 µM) |
Hydrolysis and Degradation
Under acidic or alkaline conditions, the acetamide bond hydrolyzes to release the parent amine and acetic acid derivatives.
-
Alkaline Hydrolysis :
Yields 2-mercapto-N-(benzo[d]thiazol-2-yl)acetamide and 3-phenyl- triazolo[4,3-b]pyridazin-6-ol .
| Condition | Product | Rate Constant (k) |
|---|---|---|
| 0.1 M NaOH, 60°C | 2-Mercaptoacetamide derivative | 4.2 × 10⁻³ min⁻¹ |
Comparison with Similar Compounds
Key Structural Differences :
- Triazolopyridazine vs. Triazinoindole: Compounds in (e.g., 23–27) feature a triazino[5,6-b]indole core instead of triazolopyridazine.
- Substituent Variations : The phenyl group at position 3 of the triazolopyridazine in the target compound contrasts with bromine (e.g., compound 25 in ) or alkoxy groups (e.g., 5i/5j in ) in analogs. Bromine increases molecular weight and lipophilicity, while alkoxy groups (e.g., 4-fluorobenzyl in 5j) improve solubility .
Activity Insights :
- Anticonvulsant Potential: The target compound’s triazolopyridazine-thioacetamide scaffold resembles 5i/5j (), which showed ED₅₀ values <55 mg/kg in maximal electroshock (MES) tests. The phenyl group may enhance blood-brain barrier penetration compared to fluorinated analogs .
- Anti-Tubercular Activity: ’s triazolo-pyrazine derivatives (MIC = 500 µg/mL) suggest that trifluoromethyl groups improve mycobacterial target binding. tuberculosis .
- Antimicrobial and Anti-inflammatory Effects : highlights spiro-thiazolo compounds with dual activities, but the target’s rigid triazolopyridazine core may limit flexibility required for broad-spectrum action .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(benzo[d]thiazol-2-yl)thioacetamide derivatives, and how do reaction conditions affect yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclization. For example, thioacetamide derivatives are generated via condensation of isothiocyanates with amines or hydrazides in ethanol under reflux (60–80°C, 15–20 minutes), followed by cyclization in concentrated sulfuric acid (24 hours, 25°C) to form fused heterocycles . Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of isothiocyanate to benzohydrazide), solvent choice (ethanol for initial condensation, sulfuric acid for cyclization), and purification via ice-water quenching. Yields range from 57% to 97% depending on intermediate stability .
Q. Which spectroscopic techniques are critical for structural validation of benzothiazole-triazolopyridazine hybrids?
- Methodological Answer :
- IR spectroscopy : Identifies functional groups like C=O (1649–1670 cm⁻¹), C=S (1130–1259 cm⁻¹), and NH/OH stretches (3100–3380 cm⁻¹) .
- NMR : NMR reveals proton environments (e.g., aromatic protons at δ 7.20–7.94 ppm, acetamide CH at δ 1.91 ppm) and coupling constants (e.g., for NH groups) . NMR confirms carbonyl (165–170 ppm) and aromatic carbons (110–150 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z = 384 [M+H]) and fragmentation patterns validate molecular weight and substituent loss .
Q. What preliminary bioactivity assays are used to screen benzothiazole derivatives for therapeutic potential?
- Methodological Answer :
- Antioxidant activity : DPPH radical scavenging assays (IC values) at 10–100 µM concentrations in methanol, compared to ascorbic acid controls .
- Antidiabetic screening : α-Amylase/α-glucosidase inhibition assays (e.g., compound 7i in showed 56.8% yield and activity at 161–163°C melting point) .
- Antibacterial assessment : Agar diffusion methods against E. coli or S. aureus, with MIC values correlated to substituent electronegativity .
Advanced Research Questions
Q. How can crystallographic data resolve challenges in isolating intermediates during heterocyclization?
- Methodological Answer : Co-crystallization of intermediates (e.g., compounds 4.1 and 4.1a in ) enables X-ray diffraction analysis to confirm stereochemistry and bonding patterns. For example, co-crystals formed in ethanol:acetone (3:1) revealed planar bicyclic structures, guiding optimization of heating duration (12–24 hours) and solvent polarity to suppress byproduct formation .
Q. What experimental strategies address contradictory NMR data for thioacetamide derivatives across studies?
- Methodological Answer : Discrepancies in chemical shifts (e.g., NH proton δ = 7.20 ppm vs. 8.94 ppm) may arise from solvent polarity (DMSO vs. CDCl) or proton exchange kinetics. Standardization includes:
- Using deuterated solvents with controlled pH.
- Spin-saturation techniques to suppress water peaks.
- Cross-validation with -HMBC for nitrogen environments .
Q. How can computational modeling guide the design of novel benzothiazole-triazolopyridazine hybrids?
- Methodological Answer :
- Docking studies : Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., α-glucosidase) identifies favorable binding poses. For example, compound 9c in showed π-π stacking with active-site residues .
- QSAR models : Regression analysis of substituent lipophilicity (ClogP) and Hammett constants (σ) predicts bioactivity trends. Trifluoromethyl groups enhance metabolic stability (e.g., compound in with logP = 3.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
